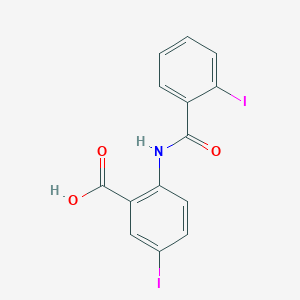

5-Iodo-2-(2-iodobenzamido)benzoic acid

Description

General Context of Ortho-Substituted Benzoic Acids in Synthetic Chemistry

Benzoic acid derivatives with substituents at the ortho position (adjacent to the carboxylic acid group) exhibit unique chemical properties often attributed to the "ortho effect." This phenomenon describes how ortho-substituents, regardless of their electron-donating or withdrawing nature, generally increase the acidity of the benzoic acid compared to its meta and para isomers, and even benzoic acid itself. This increased acidity is primarily due to steric hindrance; the ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This rotation disrupts the resonance between the carboxyl group and the aromatic system, leading to a more stabilized carboxylate anion upon deprotonation.

From a structural standpoint, intramolecular interactions between the ortho-substituent and the carboxylic acid moiety are of particular interest. chemicalbook.com These interactions can influence the molecule's conformation and chemical behavior. chemicalbook.com Ortho-substituted benzoic acids are also valuable precursors in the synthesis of a wide range of compounds, including pharmaceuticals and pesticides. chemicalbook.com For instance, 2-chlorobenzoic acid is a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug, Diclofenac. chemicalbook.com

Significance of Amide Linkages in Complex Molecular Scaffolds

The amide linkage, formed between a carboxylic acid and an amine, is one of the most fundamental and stable covalent bonds in chemistry and biology. Its prevalence is highlighted by its role in forming the peptide bonds that link amino acids into proteins. The stability of the amide bond is a result of resonance, which imparts a partial double-bond character to the carbon-nitrogen bond, making it planar and resistant to rotation and cleavage under many conditions.

In synthetic chemistry, the amide bond serves as a robust and reliable connecting unit for constructing complex molecular architectures. thieme-connect.com Its formation is a frequently performed reaction in the synthesis of pharmaceuticals and other biologically active molecules. thieme-connect.com The unique hydrogen bonding capability of the amide group, which contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), is crucial for defining the three-dimensional structure and molecular recognition properties of larger molecules. This ability to dictate conformation is essential in fields ranging from drug design to materials science.

Role of Iodine Substituents in Aromatic Systems: A Review of Synthetic Utility

Iodine, as a substituent on an aromatic ring, provides a versatile handle for synthetic chemists. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodoarenes particularly reactive and useful as synthetic intermediates. researchgate.net This reactivity makes them excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. solubilityofthings.com

Aromatic iodides are also key precursors for the synthesis of hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane. chemicalbook.comwikipedia.org These compounds are highly valued as mild and selective oxidizing agents in modern organic synthesis. wikipedia.org Furthermore, the iodine substituent can be readily displaced through various reactions, including nucleophilic aromatic substitution and conversion into organolithium or Grignard reagents, further expanding its synthetic utility. The selective introduction of iodine onto aromatic compounds is a well-developed field, with methods ranging from direct electrophilic iodination to deprotometalation-iodolysis sequences. buet.ac.bd

Overview of Related Di-Iodinated Aromatic Compounds in Academic Literature

Di-iodinated aromatic compounds are valuable building blocks in organic synthesis, often used to construct more complex, polycyclic, or polymeric structures. For example, di-iodinated benzenes can undergo double cross-coupling reactions to form larger molecular systems. The specific positioning of the iodine atoms on the aromatic ring allows for precise control over the final structure of the target molecule.

While extensive research on 5-Iodo-2-(2-iodobenzamido)benzoic acid is not prominent in the available literature, studies on structurally related iodinated benzoic acids provide context for its potential properties and applications. Compounds such as 2-amino-5-iodobenzoic acid, 2-chloro-5-iodobenzoic acid, and 5-iodo-2-methylbenzoic acid have been synthesized and are used as pharmaceutical intermediates or in materials science. seemafinechem.comchemicalbook.comsigmaaldrich.com For instance, 2-amino-5-iodobenzoic acid is used in polarizing films for liquid crystal displays. chemicalbook.com The synthesis of various N-(iodophenyl) benzamides has also been explored, highlighting the interest in this class of compounds for potential pharmaceutical applications. buet.ac.bdacs.org These related molecules demonstrate the synthetic accessibility and functional interest of di-iodinated aromatic structures that combine a benzoic acid core with an amide linkage.

Physicochemical Properties of Related Benzoic Acid Derivatives

To provide a contextual basis for understanding the properties of this compound, the table below outlines key data for its parent and related structures.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | White crystalline solid |

| Anthranilic Acid (2-Aminobenzoic acid) | C₇H₇NO₂ | 137.14 | 146-148 | Off-white to pale yellow crystals |

| 2-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 162 | White solid |

| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 219-221 (dec.) | White to light yellow crystal powder |

Data sourced from multiple chemical suppliers and databases. wikipedia.orgchemicalbook.comsolubilityofthings.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

672301-01-8 |

|---|---|

Molecular Formula |

C14H9I2NO3 |

Molecular Weight |

493.03 g/mol |

IUPAC Name |

5-iodo-2-[(2-iodobenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C14H9I2NO3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)(H,19,20) |

InChI Key |

FLYMFHRQBVLKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 2 2 Iodobenzamido Benzoic Acid

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis of 5-Iodo-2-(2-iodobenzamido)benzoic acid identifies the central amide bond as the most logical point for disconnection. This approach simplifies the target molecule into two key precursors: an amine component, 2-amino-5-iodobenzoic acid , and a carboxylic acid component, 2-iodobenzoic acid , or its activated form.

The formation of the amide bond between the two precursors is typically achieved by activating the carboxylic acid group of 2-iodobenzoic acid to make it more susceptible to nucleophilic attack by the amino group of 2-amino-5-iodobenzoic acid. A common and effective strategy involves the conversion of 2-iodobenzoic acid into its more reactive acid chloride derivative, 2-iodobenzoyl chloride . researchgate.net

This activation is generally accomplished by reacting 2-iodobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂). echemi.com The resulting 2-iodobenzoyl chloride is a highly reactive electrophile that readily couples with 2-amino-5-iodobenzoic acid, often in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct, to form the desired this compound. researchgate.net While other modern coupling reagents exist for amide bond formation, the acid chloride route is a classical and robust method for this type of transformation. luxembourg-bio.comumich.edu

The specific placement of iodine atoms on the precursor molecules is critical. The synthesis of each precursor employs different regioselective strategies dictated by the directing effects of the existing functional groups.

For 2-amino-5-iodobenzoic acid , the starting material is 2-aminobenzoic acid (anthranilic acid). The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The activating nature of the amino group dominates, directing electrophilic substitution to the positions ortho and para to it. Since the position ortho to the amino group is sterically hindered by the adjacent carboxylic acid, the iodination occurs predominantly at the para position (C5), yielding the desired product with high regioselectivity.

Conversely, for 2-iodobenzoic acid , direct iodination of benzoic acid is not a viable route. The carboxyl group directs incoming electrophiles to the meta position (C3), which would lead to the formation of 3-iodobenzoic acid. Therefore, an indirect method, such as the Sandmeyer reaction, is required to achieve the desired ortho-iodination. texiumchem.com

Synthesis of Key Starting Materials

This key precursor, also known as 5-iodoanthranilic acid, can be synthesized through several methods, most notably by the direct, regioselective iodination of 2-aminobenzoic acid. sigmaaldrich.com

Several protocols exist for the direct iodination of 2-aminobenzoic acid. A widely used method involves the reaction of 2-aminobenzoic acid with molecular iodine (I₂) in a liquid phase in the presence of an oxidant. google.comgoogle.com Hydrogen peroxide is a commonly employed oxidant in this reaction, which is often carried out in an acetic acid solvent. google.comgoogle.comchemicalbook.com This method is advantageous as it can produce high-quality 2-amino-5-iodobenzoic acid in high yields without requiring complex purification steps or iodine recovery processes. google.com

Another established method utilizes iodine monochloride (ICl) as the iodinating agent. orgsyn.org In this procedure, a solution of 2-aminobenzoic acid in dilute hydrochloric acid is treated with an ICl solution, causing the 5-iodoanthranilic acid to precipitate directly from the reaction mixture. orgsyn.org While effective, the crude product may require purification via its ammonium (B1175870) salt to remove colored impurities. orgsyn.org An older method involves treating 2-aminobenzoic acid with iodine in an aqueous solution of potassium hydroxide (B78521) (KOH), though this approach is reported to result in lower yields (around 72.2%) and necessitates a step to recover unreacted iodine. google.comgoogle.comgoogle.com

| Iodinating Agent | Oxidant/Co-reagent | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Molecular Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Acetic Acid | High | google.comgoogle.com |

| Iodine Monochloride (ICl) | None | Aqueous HCl | 88-90% | orgsyn.org |

| Molecular Iodine (I₂) | Potassium Hydroxide (KOH) | Aqueous | ~72% | google.comgoogle.com |

While direct iodination is the primary route to 2-amino-5-iodobenzoic acid, an alternative synthesis involves the reduction of 2-nitro-5-iodobenzoic acid. orgsyn.org However, the industrial availability of the nitrated starting material can be a limitation. google.com

The Sandmeyer reaction is not typically used to synthesize 2-amino-5-iodobenzoic acid, but it is a crucial alternative strategy for preparing the other key precursor, 2-iodobenzoic acid . wikipedia.orgbyjus.com This multi-step process begins with the same starting material, 2-aminobenzoic acid. texiumchem.com The amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). texiumchem.combeilstein-journals.org This diazonium salt intermediate is then treated with a solution of potassium iodide (KI). The diazonium group, being an excellent leaving group, is displaced by the iodide ion, liberating nitrogen gas and forming 2-iodobenzoic acid. texiumchem.comyoutube.com This reaction provides a reliable and regioselective pathway to ortho-iodoaryl compounds that are otherwise difficult to access. lscollege.ac.innih.gov

Synthesis of 2-Iodobenzoic Acid and its Activated Forms

The preparation of a stable and highly reactive acyl donor from 2-iodobenzoic acid is a critical prerequisite for the subsequent amide coupling step. This involves the initial synthesis of 2-iodobenzoic acid itself, followed by its conversion into a more reactive species such as an acyl halide or an activated ester.

The most common and well-established method for synthesizing 2-iodobenzoic acid is the Sandmeyer reaction, which utilizes 2-aminobenzoic acid (anthranilic acid) as the starting material. texiumchem.compianetachimica.it This two-step process first involves the conversion of the primary amino group into a diazonium salt, followed by the substitution of the diazonium group with iodine.

The initial step, diazotization, is typically performed by treating an acidic solution of anthranilic acid with sodium nitrite at low temperatures (0–5 °C) to form the unstable diazonium salt. texiumchem.com The subsequent step involves the introduction of an iodide source, commonly a solution of potassium iodide, to the diazonium salt. texiumchem.compianetachimica.it Upon warming, the diazonium group is displaced, liberating nitrogen gas and yielding the desired 2-iodobenzoic acid as a precipitate. texiumchem.com

Key parameters and reagents for this transformation are summarized in the table below.

| Step | Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| Dissolution | Anthranilic acid, HCl or H₂SO₄, Water | Swirling/stirring until dissolved | To form the hydrochloride or sulfate (B86663) salt of the amine, making it soluble in the aqueous medium. |

| Diazotization | Sodium Nitrite (NaNO₂) solution | Dropwise addition at 0-5 °C (ice bath) | To convert the primary aromatic amine into a diazonium salt. Low temperature is crucial to prevent decomposition. |

| Iodination | Potassium Iodide (KI) solution | Slow addition to the cold diazonium salt solution, followed by warming. | The iodide ion acts as a nucleophile, displacing the N₂ group to form the C-I bond. |

| Workup/Purification | Sodium bisulfite or thiosulfate (B1220275), Recrystallization from ethanol (B145695)/water | Addition of reducing agent to remove excess I₂, followed by recrystallization. | To remove colored impurities (e.g., elemental iodine) and isolate the pure 2-iodobenzoic acid product. |

To facilitate the amide bond formation, the carboxylic acid group of 2-iodobenzoic acid must be activated. This enhances its electrophilicity, making it susceptible to nucleophilic attack by the amine. The most direct methods involve conversion to 2-iodobenzoyl halides or various activated esters.

2-Iodobenzoyl Halides: The most common acyl halide, 2-iodobenzoyl chloride, is readily synthesized by treating 2-iodobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this purpose. The reaction involves heating a mixture of 2-iodobenzoic acid and an excess of thionyl chloride, often on a water bath, until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The excess thionyl chloride is then removed by distillation to yield the product.

Activated Esters: Activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, are valuable alternatives to acyl halides. They are often more stable, easier to handle, and can lead to cleaner reactions with fewer side products. General methods for their preparation are applicable to 2-iodobenzoic acid.

N-Hydroxysuccinimide (NHS) Esters: These can be prepared by coupling the carboxylic acid with N-hydroxysuccinimide. A common method involves using a carbodiimide (B86325) coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net More recently, carbodiimide-free methods have been developed, such as using a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) with a base like triethylamine (B128534) at room temperature. organic-chemistry.org

Pentafluorophenyl (PFP) Esters: PFP esters are highly reactive acylating agents. organic-chemistry.org Their synthesis can be achieved by reacting an acyl chloride (like 2-iodobenzoyl chloride) with pentafluorophenol (B44920) in the presence of a base such as triethylamine. nih.gov Alternatively, direct coupling of the carboxylic acid with pentafluorophenol can be accomplished using a coupling reagent like DCC. researchgate.net

Development and Optimization of Amide Coupling Reactions

The central step in the synthesis is the formation of the amide bond between 2-amino-5-iodobenzoic acid and an activated form of 2-iodobenzoic acid. The nucleophilicity of the amine on the anthranilic acid ring is reduced due to the electron-withdrawing effects of the aromatic system, making this coupling potentially challenging. nih.gov Therefore, the choice of coupling reagent, solvent, and temperature is critical for achieving a high yield.

When using a free carboxylic acid (2-iodobenzoic acid) directly, a coupling reagent is required to mediate the reaction. These reagents work by generating a highly reactive acyl intermediate in situ. Several classes of coupling reagents are available, each with distinct advantages.

| Reagent Class | Examples | Mechanism of Action | Notes |

| Carbodiimides | DCC, EDC, DIC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com | Widely used and cost-effective. Byproducts (ureas) can sometimes complicate purification. Often used with additives like HOBt or HOAt to reduce side reactions and epimerization. nih.gov |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Form activated phosphonium esters. | Highly efficient but can be expensive. PyAOP is particularly effective for coupling sterically hindered or deactivated amino acids. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Form activated esters in situ (e.g., OBt or OAt esters). | Very rapid and efficient coupling with low rates of racemization. peptide.com HATU, which incorporates the additive HOAt, is often superior for difficult couplings. nih.gov |

For challenging couplings involving deactivated aromatic amines like substituted anthranilic acids, stronger activating agents such as HATU are often preferred. nih.govnih.gov The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is standard practice to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.govnih.gov

The choice of solvent is crucial for ensuring that all reactants remain in solution and for influencing reaction rates.

Solvents: Polar aprotic solvents are typically employed for amide coupling reactions. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of organic molecules. Other solvents such as acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are also used, depending on the specific reagents and substrates.

Temperature: Most amide coupling reactions are carried out at room temperature. However, for sluggish reactions involving deactivated components, gentle heating may be required to drive the reaction to completion. Conversely, for reactions involving sensitive substrates or to minimize potential side reactions like racemization, cooling to 0 °C may be necessary, particularly during the initial activation step.

While traditional amide synthesis relies on stoichiometric activating agents, which generates significant waste, modern research has focused on developing catalytic methods. These approaches offer greener and more atom-economical routes to amide bonds. Although specific applications to this compound are not widely documented, general catalytic strategies could be adapted.

One prominent approach involves the use of Lewis acid catalysts, such as those based on zirconium or niobium (e.g., Nb₂O₅), which can activate the carboxylic acid for direct amidation with an amine at elevated temperatures, typically with removal of water. researchgate.net Another strategy is catalytic peptide ligation (CPL), which uses thiols to catalyze the reaction between peptide nitriles and amines in water, representing a biomimetic approach to amide bond formation. nih.gov These methods represent the forefront of amide synthesis and could provide future pathways for the efficient and sustainable production of complex amides.

Purification and Isolation Strategies

Effective purification is paramount to obtaining this compound with high purity. The choice of method depends on the scale of the synthesis and the nature of the impurities present.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds like this compound. This method relies on the differences in solubility between the desired compound and impurities in a given solvent or solvent system. For iodinated benzoic acid derivatives, several crystallization approaches have proven effective.

One common method is cooling crystallization , where the crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is gradually cooled, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. For instance, in the purification of a related compound, 5-iodo-2-methylbenzoic acid, crystals are precipitated by cooling the reaction mixture to a temperature range of 10 to 80°C, with a more preferential range of 10 to 50°C to enhance recovery. google.com

Another technique involves the addition of an anti-solvent . In this method, the crude product is dissolved in a solvent in which it is readily soluble, and then a second solvent (the anti-solvent), in which the product is poorly soluble, is added. This change in the solvent composition reduces the solubility of the target compound, inducing its crystallization. The addition of water to a reaction mixture is a documented method for precipitating iodinated benzoic acids. google.comgoogleapis.com For example, adding 0.1 to 5 parts by weight of water to the reaction mixture can precipitate 90% or more of the formed 5-iodo-2-methylbenzoic acid. googleapis.com

Recrystallization from a mixed solvent system is also a highly effective method for achieving high purity. For example, the purification of 2-methyl-5-iodobenzoic acid can be achieved by recrystallization from a 70% acetic acid/water mixture. google.com The crude product is dissolved in the heated solvent mixture and then allowed to cool slowly, promoting the formation of well-defined crystals. A similar approach using a 70% propionic acid/water mixture has also been reported. google.com In some cases, multiple recrystallizations may be necessary to achieve the desired level of purity. orgsyn.org The purification of 2-chloro-5-iodobenzoic acid has been achieved through crystallization from toluene. google.com

To prevent the co-crystallization of elemental iodine, which can be a byproduct in iodination reactions, a reducing agent such as sodium sulfite, sodium hydrogensulfite, or sodium thiosulfate can be added to the reaction mixture before crystallization. googleapis.com

Below is a table summarizing various crystallization techniques used for analogous iodinated benzoic acids.

| Compound | Crystallization Technique | Solvent System | Temperature Profile | Purity Achieved |

| 5-Iodo-2-methylbenzoic acid | Cooling Crystallization | Not specified | Cool from >90°C to <50°C | >99.5% |

| 5-Iodo-2-methylbenzoic acid | Anti-solvent Precipitation | Reaction Mixture/Water | Not specified | High |

| 2-Methyl-5-iodobenzoic acid | Recrystallization | 70% Acetic Acid/Water | Heat to dissolve, then cool to 15-20°C | >99.5% |

| 2-Methyl-5-iodobenzoic acid | Recrystallization | 70% Propionic Acid/Water | Heat to dissolve, then cool to 15-20°C | >99.5% |

| m-Iodobenzoic acid | Recrystallization of Ammonium Salt | Water | Dissolve at 80°C, cool to 5°C | High |

| 2-Chloro-5-iodobenzoic acid | Mashing/Crystallization | Toluene | Heat to 80°C, then cool to 0-5°C | 99.6% |

When crystallization alone is insufficient to remove all impurities, particularly those with similar solubility profiles to the target compound, chromatographic methods are employed. Column chromatography is a standard technique for the purification of organic compounds in a laboratory setting. In this method, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase.

For acidic compounds like this compound, a common mobile phase would consist of a mixture of a non-polar solvent (such as hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or diethyl ether), often with the addition of a small amount of acetic or formic acid to improve the peak shape and reduce tailing of the acidic product on the silica gel.

High-performance liquid chromatography (HPLC) , particularly in its preparative form, can be used for high-resolution separations and to isolate highly pure samples of the target compound. For the analytical separation of the related 2-iodobenzoic acid, a reverse-phase (RP) HPLC method has been described using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method can be scaled up for preparative separations to isolate impurities. sielc.com

The table below outlines typical chromatographic conditions for the separation of benzoic acid derivatives.

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase |

| 2-Iodobenzoic acid | Reverse-Phase HPLC | C18 | Acetonitrile, Water, Phosphoric Acid |

| Dihydroxybenzoic acid isomers | High-Speed Counter-Current Chromatography | Not applicable | n-hexane-ethyl acetate-methanol-water (1:5:1.5:5) |

A significant challenge in the synthesis of substituted aromatic compounds is the potential for the formation of isomeric by-products. In the synthesis of this compound, which is prepared from 2-amino-5-iodobenzoic acid and 2-iodobenzoyl chloride, the primary concern would be the regioselectivity of the initial iodination of 2-aminobenzoic acid.

During the iodination of 2-methylbenzoic acid to produce 5-iodo-2-methylbenzoic acid, the formation of the 3-iodo-2-methylbenzoic acid isomer is a known issue. google.com This isomer is reportedly difficult to separate from the desired product, which can negatively impact the purity and yield. google.com Similarly, the synthesis of 2-methyl-5-iodobenzoic acid can also lead to the formation of 2-methyl-3-iodobenzoic acid and 2-methyl-3,5-diiodo acid as by-products. google.com

Careful control of reaction conditions, such as temperature, reaction time, and the choice of iodinating agent and catalyst, can help to minimize the formation of these undesired isomers. However, when isomeric by-products are formed, their removal is essential.

Recrystallization can be an effective method for separating isomers if their crystal lattice energies and solubilities are sufficiently different. For example, the purity of 2-methyl-5-iodobenzoic acid was increased to over 99.5%, with the 2-methyl-3-iodobenzoic acid isomer reduced to less than 0.2%, through recrystallization from a propionic acid/water mixture. google.com This demonstrates the high degree of separation that can be achieved with optimized crystallization procedures.

The following table presents data on the separation of isomeric by-products in the synthesis of a related compound.

| Desired Product | Isomeric By-product(s) | Separation Method | Purity of Desired Product | Concentration of By-product |

| 2-Methyl-5-iodobenzoic acid | 2-Methyl-3-iodobenzoic acid, 2-Methyl-3,5-diiodo acid | Recrystallization from 70% propionic acid/water | >99.5% | <0.2% (for 3-iodo isomer) |

Green Chemistry Aspects in Synthetic Development

The principles of green chemistry are increasingly being integrated into the development of synthetic methodologies to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry aspects can be considered.

One key principle is the use of less hazardous and more environmentally benign solvents. For instance, the use of ethanol as a solvent in the iodocyclization of 2-alkynylthioanisoles represents a greener alternative to chlorinated solvents. researchgate.net

The choice of reagents is also crucial. The use of Oxone® (2KHSO₅·KHSO₄·K₂SO₄), an inexpensive and stable triple salt, as an oxidizing agent for the synthesis of 2-iodosobenzoic acid in aqueous solution is an example of a greener approach. nih.gov This avoids the use of harsher or more toxic oxidizing agents.

Despite a comprehensive search for experimental data on the chemical compound "this compound," no specific spectroscopic information (NMR, HRMS) or detailed research findings pertaining to its advanced characterization and structural elucidation could be located in the public domain.

Searches for its synthesis, characterization, and specific spectral data, including 1H NMR, 13C NMR, 2D NMR techniques (COSY, HMQC, HMBC), variable temperature NMR, and high-resolution mass spectrometry, did not yield any published studies or datasets for this particular molecule. While information on its precursors, such as 2-amino-5-iodobenzoic acid and 2-iodobenzoic acid, is available, the data for the final compound as requested is absent from the scientific literature accessible through the conducted searches.

Therefore, it is not possible to generate the requested article with the specified detailed, informative, and scientifically accurate content for each section and subsection of the outline, as the foundational experimental data is not available.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides critical information regarding the molecular weight and structural fragmentation of a molecule. The electron ionization (EI) mass spectrum of 5-Iodo-2-(2-iodobenzamido)benzoic acid is predicted to exhibit a complex fragmentation pattern, offering valuable insights into its constituent parts.

The fragmentation of benzanilides, particularly those with substituents at the ortho (2-position), can be influenced by "proximity effects," where the spatial closeness of the groups leads to characteristic fragmentation pathways. researchgate.net For this compound, the molecular ion peak [M]⁺ is expected. Key fragmentation processes would likely include:

Alpha-cleavage: Common in carboxylic acids, leading to the loss of the hydroxyl radical (•OH) to form the [M-17]⁺ ion, or the entire carboxyl group (•COOH) to form the [M-45]⁺ ion. miamioh.edu

Amide Bond Cleavage: Fission of the C-N amide bond can occur in two ways, leading to the formation of either the 2-iodobenzoyl cation or the 5-iodo-2-aminobenzoic acid radical cation.

Loss of Iodine: The presence of two iodine atoms makes the sequential loss of these halogen atoms a probable fragmentation pathway. This would result in significant peaks at [M-127]⁺ and [M-254]⁺.

Proximity-Induced Fragmentation: A notable fragmentation pathway observed in 2-substituted benzanilides is the cyclization of the molecular ion, followed by the elimination of the 2-substituent. researchgate.net In this case, it could lead to the loss of an iodine radical (I•) from the 2-iodobenzamido moiety, forming a stable protonated 2-arylbenzoxazole-type structure. researchgate.net This [M-I]⁺ fragment, specifically from the ortho position, is often a diagnostically significant peak. researchgate.net

A plausible fragmentation pathway would initiate with the molecular ion, followed by competitive losses of iodine, water, carbon monoxide, and cleavage at the amide linkage.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 509 | [C₁₄H₉I₂NO₃]⁺ | Molecular Ion [M]⁺ |

| 492 | [C₁₄H₈I₂NO₂]⁺ | [M - OH]⁺ |

| 464 | [C₁₃H₈I₂NO₂]⁺ | [M - COOH]⁺ |

| 382 | [C₁₄H₉INO₃]⁺ | [M - I]⁺ |

| 304 | [C₇H₄IO]⁺ | 2-Iodobenzoyl cation |

| 263 | [C₇H₆INO₂]⁺ | 5-Iodoanthranilic acid cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a combination of characteristic vibrations from its carboxylic acid, secondary amide, and substituted aromatic ring components.

The key functional group vibrations for this molecule are anticipated in the following regions:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Amide): A sharp to moderately broad peak should appear around 3350-3300 cm⁻¹. chegg.com The position and shape are influenced by hydrogen bonding.

C-H Stretch (Aromatic): Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C=O Stretch (Carbonyl): Two distinct carbonyl absorptions are predicted. The carboxylic acid C=O stretch is typically found around 1710-1680 cm⁻¹. The amide C=O stretch (Amide I band) is expected at a slightly lower wavenumber, generally between 1680-1640 cm⁻¹. ajol.info

N-H Bend and C-N Stretch (Amide II): This is a characteristic band for secondary amides, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations. It appears as a strong band in the 1570-1515 cm⁻¹ region. ajol.info

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.

C-O Stretch and O-H Bend (Carboxylic Acid): These coupled vibrations typically appear as medium intensity bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

C-N Stretch (Amide III): This band, appearing in the 1300-1200 cm⁻¹ range, is weaker and less reliable for identification than the Amide I and II bands. ajol.info

C-I Stretch: The carbon-iodine stretching vibration is expected to produce absorptions in the far-infrared region, typically around 600-500 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300-2500 (broad) | Carboxylic Acid | O-H Stretch |

| 3350-3300 (sharp) | Secondary Amide | N-H Stretch |

| 1710-1680 | Carboxylic Acid | C=O Stretch |

| 1680-1640 | Secondary Amide | C=O Stretch (Amide I) |

| 1570-1515 | Secondary Amide | N-H Bend + C-N Stretch (Amide II) |

| 1600-1450 | Aromatic Ring | C=C Stretch |

| 1300-1200 | Carboxylic Acid | C-O Stretch / O-H Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the presence of multiple chromophores: the two iodinated benzene (B151609) rings and the carbonyl groups of the amide and carboxylic acid functions.

The primary electronic transitions are expected to be π → π* transitions associated with the aromatic systems. The benzene ring itself has characteristic absorptions around 255 nm. However, the presence of substituents significantly affects the spectrum. The carboxylic acid, amide, and iodo groups all act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect).

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. This data is crucial for confirming the empirical and molecular formula. For this compound, the molecular formula is C₁₄H₉I₂NO₃, with a molecular weight of 508.94 g/mol . The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of C₁₄H₉I₂NO₃

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 33.04 % |

| Hydrogen | H | 1.008 | 1.78 % |

| Iodine | I | 126.90 | 49.87 % |

| Nitrogen | N | 14.007 | 2.75 % |

Experimental values obtained from microanalysis of a pure sample would be expected to align closely with these theoretical percentages, typically within a margin of ±0.4%, thereby confirming the compound's elemental formula.

Crystallographic and Conformational Analysis

X-ray Diffraction Studies

No published X-ray diffraction studies for 5-Iodo-2-(2-iodobenzamido)benzoic acid could be located. As a result, specific details regarding its crystal structure and unit cell parameters, molecular conformation in the solid state, intermolecular interactions, and packing motifs are not available.

Determination of Crystal Structure and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell dimensions for this compound has not been reported.

Analysis of Molecular Conformation in the Solid State

The specific dihedral angles and bond lengths that would define the three-dimensional shape of this compound in a crystalline form are currently unknown.

Investigation of Intermolecular Interactions (e.g., N-H…O hydrogen bonding, C-I…π halogen bonding)

While N-H…O hydrogen bonding and C-I…π halogen bonding are common intermolecular interactions in similar organic molecules, a specific analysis of these interactions in the crystal lattice of this compound cannot be provided without experimental crystallographic data.

Packing Motifs and Supramolecular Assembly

The manner in which molecules of this compound arrange themselves in the solid state to form a larger supramolecular structure has not been documented.

Solution-State Conformational Studies

Rotational Barriers Around the Amide Bond

There are no specific studies in the available literature that have determined the rotational barriers around the amide bond for this compound in solution.

Conformational Analysis of this compound: The Role of Solvent Polarity

Detailed research findings on the conformational behavior of this compound in response to varying solvent polarities remain largely uncharacterized in publicly accessible scientific literature. Extensive searches for experimental data, such as crystallographic or spectroscopic analyses, and computational studies focusing on this specific molecule have not yielded the specific conformational parameters, such as dihedral angles, in different solvent environments.

The conformation of molecules, particularly those with multiple rotatable bonds and the potential for intramolecular interactions, is often significantly influenced by the surrounding solvent. The polarity of the solvent can play a crucial role in stabilizing or destabilizing different conformers. For a molecule like this compound, which possesses a flexible amide linkage and two bulky, electron-rich iodo-substituted phenyl rings, the interplay of steric effects, intramolecular hydrogen bonding, and solvent interactions is expected to dictate its three-dimensional structure in solution.

In principle, the polarity of the solvent can affect the conformation of this compound in several ways:

Intramolecular Hydrogen Bonding: The molecule has the potential to form an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the carboxylic acid group. In non-polar, aprotic solvents, this intramolecular hydrogen bond is likely to be a dominant factor, leading to a more planar and rigid conformation. Conversely, in polar, protic solvents, the solvent molecules can compete for hydrogen bonding with both the N-H and the carboxylic acid groups. This competition would likely disrupt the intramolecular hydrogen bond, allowing for a greater degree of conformational freedom and potentially favoring more extended or twisted conformers.

Steric Hindrance: The two iodinated phenyl rings create significant steric bulk. The relative orientation of these rings, defined by the dihedral angles around the amide bond, will be influenced by the solvent's ability to solvate and accommodate these bulky groups.

To provide a quantitative understanding of the influence of solvent polarity on the conformation of this compound, further research is required. This could involve:

X-ray Crystallography: Determining the crystal structure of the compound grown from solvents of different polarities could provide insight into the preferred solid-state conformations.

NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine through-space proximities of protons in different solvents, providing clues about the solution-state conformation.

Computational Modeling: Density Functional Theory (DFT) or other computational methods could be employed to calculate the energies of different conformers in simulated solvent environments of varying dielectric constants. This would allow for the prediction of the most stable conformers and the energy barriers between them in different solvents.

Without such dedicated studies, any discussion on the specific influence of solvent polarity on the conformation of this compound remains speculative.

Data Table

Due to the absence of published research data on the conformational analysis of this compound in various solvents, a data table of research findings cannot be generated.

Chemical Reactivity and Mechanistic Investigations

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily undergoing reactions typical of this functional group.

Esterification and Amide Formation

The carboxylic acid functionality of 5-Iodo-2-(2-iodobenzamido)benzoic acid is expected to undergo esterification with alcohols under acidic conditions or in the presence of coupling agents. Standard methods such as Fischer-Speier esterification, employing an excess of the alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid, would likely yield the corresponding ester. Alternatively, milder conditions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of an alcohol would also be effective.

Similarly, the formation of new amide bonds can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using a variety of modern coupling reagents. The choice of reagent can be critical to achieving high yields, especially when dealing with sterically hindered or electronically deactivated amines. luxembourg-bio.com A comparative overview of common coupling reagents for the formation of an amide from a benzoic acid derivative is presented in Table 1.

| Coupling Reagent | Additive | Solvent System | Typical Yield (%) |

| DIC | HOPO | MeCN/Water | 93 |

| DMT-MM BF4 | None | MeCN/Water | 90 |

| TPTU | NMI | MeCN/Water | 90 |

| COMU | Collidine | MeCN/Water | 87 |

| CDI | None | Acetonitrile (B52724) | 85 |

| EDC | Oxyma | MeCN/Water | 82 |

| Data derived from a model reaction of benzoic acid with benzylamine (B48309) and is illustrative of potential conditions. luxembourg-bio.com |

Another effective method for amide synthesis involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618), which act as activating agents for the carboxylic acid. nih.gov

Salt Formation and Ionization Behavior

As a carboxylic acid, this compound will readily deprotonate in the presence of a base to form a carboxylate salt. The acidity of the carboxylic acid proton is influenced by the electronic effects of the substituents on the aromatic ring. The presence of two electron-withdrawing iodine atoms is expected to increase the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. Treatment with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate, or with organic bases like triethylamine (B128534), will result in the formation of the corresponding sodium, potassium, or triethylammonium (B8662869) salt, respectively. These salts would be expected to exhibit significantly higher solubility in aqueous media compared to the parent acid. The process of crystallization is often employed for the purification of similar iodo-substituted benzoic acids, which can be precipitated from solution by adjusting the pH. google.com

Reactions at the Amide Nitrogen

The amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. Nevertheless, under certain conditions, it can participate in substitution reactions.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation of the amide nitrogen is generally challenging but can be achieved under specific conditions, often requiring a strong base to deprotonate the amide followed by reaction with an alkyl halide. The acidity of the N-H proton is a key factor, and its pKa will be influenced by the surrounding aromatic rings and their substituents. N-acylation, the introduction of an acyl group, is also a potential transformation, likely proceeding through the formation of an imide. This would typically require reaction with a highly reactive acylating agent such as an acid chloride or anhydride (B1165640) under basic conditions.

Hydrolytic Stability and Mechanism

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 5-iodoanthranilic acid and 2-iodobenzoic acid. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic media, the mechanism proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The electronic effects of the iodine substituents on both aromatic rings may influence the rate of hydrolysis by affecting the electron density at the carbonyl carbon.

Reactions Involving the Aryl Iodide Moieties

The two aryl iodide moieties are key reactive sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The differential electronic environments of the two iodine atoms may allow for selective reactions under carefully controlled conditions.

A plethora of well-established palladium- and copper-catalyzed cross-coupling reactions can be envisioned at the aryl iodide positions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Table 2: Potential Cross-Coupling Reactions at the Aryl Iodide Positions

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl or vinyl boronic acid/ester | Biaryl or aryl-alkene |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Terminal alkyne | Aryl-alkyne |

| Heck Coupling | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Alkene | Aryl-alkene |

| Buchwald-Hartwig Amination | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amine | Aryl-amine |

| Ullmann Condensation | Cu(I) catalyst, Base (e.g., K₂CO₃) | Alcohol, amine, or thiol | Aryl-ether, -amine, or -thioether |

The Suzuki coupling reaction, for instance, would enable the formation of a new carbon-carbon bond by reacting one or both of the aryl iodide sites with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

The Ullmann condensation , a copper-catalyzed reaction, offers a classic route to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by coupling the aryl iodide with alcohols, amines, or thiols, respectively. This reaction often requires high temperatures but has seen modern improvements with the use of ligands that allow for milder reaction conditions.

The relative reactivity of the two C-I bonds in this compound in these cross-coupling reactions would be an interesting area of investigation. The iodine atom on the anthranilic acid portion is ortho to an amide group and meta to a carboxylic acid, while the iodine on the benzoyl portion is ortho to the amide linkage. These different electronic and steric environments could potentially be exploited to achieve selective mono-functionalization of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two aryl-iodide bonds makes this compound a prime substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org The reactivity of the C–I bond is significantly higher than that of C–Br or C–Cl bonds in these reactions, making iodinated substrates highly favorable. acs.orgnih.gov Key examples include the Sonogashira, Heck, and Suzuki couplings.

The general catalytic cycle for these reactions involves three primary steps:

Oxidative Addition : A low-valent palladium(0) complex inserts into the aryl-iodide bond, forming a square-planar palladium(II) intermediate. rsc.org

Transmetalation (for Suzuki and Sonogashira) or Olefin Insertion (for Heck) : The second coupling partner is introduced. In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center. nih.gov In the Sonogashira reaction, a copper(I) co-catalyst typically activates a terminal alkyne, which then couples with the palladium complex. libretexts.orgwikipedia.org In the Heck reaction, an alkene coordinates to and inserts into the aryl-palladium bond.

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst. core.ac.uk

Given the two distinct iodine atoms in the molecule, selective or double coupling is possible depending on the reaction conditions. The iodine at the 5-position of the benzoic acid ring and the iodine at the 2-position of the benzamido ring will exhibit different reactivities due to the varied electronic environments.

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Vinyl-substituted derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted derivative |

Nucleophilic Aromatic Substitution with Activated Iodides

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence. chemistrysteps.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this step. In the second step, the leaving group departs, restoring the aromaticity.

For an SNAr reaction to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. In this compound, the carboxylic acid (–COOH) and the amide carbonyl (–CONH–) are deactivating, electron-withdrawing groups. However, their deactivating nature is only moderate, which generally makes uncatalyzed SNAr reactions challenging unless very strong nucleophiles or harsh conditions are employed. youtube.com The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity and strong inductive electron withdrawal of fluorine, polarizing the C-X bond. youtube.com

Potential for Hypervalent Iodine Chemistry

The 2-iodobenzamido moiety within the molecule is a well-established precursor for the formation of hypervalent iodine compounds. researchgate.net Hypervalent iodine reagents, which contain an iodine atom in a formal oxidation state higher than +1, are valued in organic synthesis as mild, selective, and environmentally benign oxidizing agents. diva-portal.orge-bookshelf.de They often mimic the reactivity of heavy metal reagents without the associated toxicity. diva-portal.org

The iodine atom in the 2-iodobenzamido group can be oxidized to form iodine(III) (λ³-iodane) or iodine(V) (λ⁵-iodane) species. researchgate.netprinceton.edu This transformation is typically achieved using a strong co-oxidant, such as oxone or meta-chloroperoxybenzoic acid (mCPBA). The resulting hypervalent iodine species are stabilized by the participation of the adjacent amide group, often forming a cyclic pseudobenziodoxole structure. acs.org These in situ-generated or isolated reagents can then participate in a wide range of oxidative transformations. For instance, 2-iodobenzamide-derived catalysts have been successfully used for the oxidation of alcohols to carbonyl compounds. researchgate.net The reactivity is rooted in the favorable reduction of the hypervalent iodine center back to its monovalent state. princeton.edu

The general structure of these hypervalent species is explained by the presence of a linear, three-center-four-electron (3c-4e) bond, which is weaker and more polarized than a standard covalent bond, accounting for their high electrophilicity and reactivity. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituents already present. wikipedia.org These groups can be classified as activating or deactivating and as ortho, para-directing or meta-directing. libretexts.org

The target molecule, this compound, has two distinct aromatic rings with multiple substituents, leading to complex directing effects.

Ring A (Benzoic Acid Moiety):

–COOH (Carboxylic Acid): A deactivating group and a meta-director due to its electron-withdrawing inductive (–I) and resonance (–M) effects. wikipedia.org

–NHCOR (Amide): An activating group and an ortho, para-director. The nitrogen's lone pair donates electron density to the ring via resonance (+M), which outweighs its inductive withdrawal. libretexts.org

–I (Iodo): A deactivating group but an ortho, para-director. Its inductive effect (–I) deactivates the ring, but its lone pairs can participate in resonance (+M) to stabilize the intermediates for ortho and para attack. libretexts.org

Ring B (Benzamido Moiety):

–CONHR (Amide): A deactivating group and a meta-director when considering substitution on the benzoyl ring.

–I (Iodo): A deactivating group and an ortho, para-director. youtube.com

Here, the directing effects are competitive. The amide group directs meta (to C4' and C6'), while the iodine directs ortho and para (to C3' and C5'). The outcome would depend on the specific electrophile and reaction conditions, though the positions ortho to the iodine (C3') and meta to the amide (C4', C6') are the most likely sites of substitution.

| Ring | Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| A (Benzoic Acid) | -COOH | Deactivating | Meta |

| -NHCOR | Activating | Ortho, Para | |

| -I | Deactivating | Ortho, Para | |

| B (Benzamido) | -CONHR | Deactivating | Meta |

| -I | Deactivating | Ortho, Para |

Mechanistic Pathways of Key Transformations

The mechanisms of the reactions involving this compound are characterized by distinct intermediates and transition states that have been studied extensively, often through computational methods like Density Functional Theory (DFT). nih.govacs.org

Palladium-Catalyzed Cross-Coupling: The key intermediates in the Suzuki reaction catalytic cycle are cis-configured square-planar palladium(II) complexes. researchgate.net DFT calculations have shown that the transmetalation step, where the organic group is transferred from boron to palladium, proceeds through a transition state where the base bridges the two metal centers. researchgate.net The final C–C bond-forming step, reductive elimination, involves a three-membered ring-like transition state containing palladium and the two carbons to be coupled. core.ac.uk

Nucleophilic Aromatic Substitution: The critical reaction intermediate is the Meisenheimer complex, a cyclohexadienyl anion. nih.gov Its stability is paramount for the reaction to proceed and is enhanced by the presence of EWGs that delocalize the negative charge. The formation of this intermediate is typically the rate-determining step.

Hypervalent Iodine Chemistry: The structure of λ³-iodanes is generally a distorted trigonal bipyramid, while λ⁵-iodanes adopt a square pyramidal geometry. nih.gov The reactivity of these species is governed by the weak, highly polarized 3-center-4-electron hypervalent bond. nih.gov Reaction mechanisms, such as the α-arylation of ketones, can involve the formation of an O–I or C–I intermediate, followed by rearrangement to give the final product. diva-portal.org

The kinetic isotope effect (KIE), the ratio of reaction rates for isotopically labeled (e.g., deuterium) and unlabeled substrates (kH/kD), is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. pkusz.edu.cn

C–H Activation in Cross-Coupling: In many palladium-catalyzed C–H activation/functionalization reactions, a primary KIE (kH/kD > 1) is observed, indicating that the cleavage of the C–H bond is involved in the rate-determining step of the catalytic cycle. acs.orgrsc.org This has been used to distinguish between different C–H cleavage mechanisms, such as electrophilic palladation or proton abstraction. acs.org

Electrophilic Aromatic Substitution: In most EAS reactions (like nitration or halogenation), the KIE is close to 1. This suggests that the initial attack of the electrophile to form the carbocation intermediate is the slow, rate-determining step, and the subsequent C-H bond cleavage to restore aromaticity is fast. However, for some reactions, including iodination under certain conditions, the second deprotonation step can become rate-limiting, leading to a significant primary KIE. youtube.com

Hypervalent Iodine Reactions: KIE studies in oxidations mediated by hypervalent iodine reagents can help determine the mechanism of hydrogen abstraction. For example, a large KIE in an alcohol oxidation would support a mechanism where the C-H bond at the carbinol carbon is broken in the rate-determining step.

The interpretation of KIE values provides crucial insight into the transition state of the slowest step of a reaction. researchgate.net A normal primary KIE (typically 2-7 for C-H/C-D bonds) confirms that the bond to the isotope is broken in the rate-determining step, whereas the absence of a KIE suggests the bond is broken in a fast step after the rate-determining step. pkusz.edu.cn

Synthesis and Characterization of Derivatives and Analogs

Systematic Structural Modifications

Systematic structural modification is a key strategy for fine-tuning the chemical and physical properties of the lead compound. This involves altering the halogen substituents, modifying the amide linkage, and derivatizing the carboxylic acid group.

The identity and position of halogen substituents on both aromatic rings significantly influence the molecule's electronic properties, lipophilicity, and conformation. Analogs of 5-Iodo-2-(2-iodobenzamido)benzoic acid can be synthesized by replacing the iodine atoms with other halogens such as bromine, chlorine, or fluorine, or by altering their positions on the rings.

The synthesis of these analogs typically follows the standard amidation pathway, utilizing appropriately halogenated precursors. For instance, reacting a halogen-substituted anthranilic acid with a halogen-substituted benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the desired N-aroyl anthranilic acid derivative. Copper-catalyzed methods, such as the Ullmann condensation, provide an alternative route by coupling a halogenated benzoic acid with a halogenated anthranilic acid. ekb.egijpsonline.com

Research on related haloanthranilic acids has demonstrated the feasibility of synthesizing a variety of N-aroyl derivatives with different halogenation patterns. researchgate.net For example, analogs with chloro or bromo substituents have been successfully prepared. researchgate.netijddr.in These synthetic strategies allow for a comprehensive exploration of the chemical space around the parent compound.

Table 1: Examples of Halogenated Analogs and Required Precursors

| Analog Structure | Anthranilic Acid Precursor | Benzoyl Chloride Precursor | Resulting Halogenation Pattern |

|---|---|---|---|

| 5-Bromo-2-(2-bromobenzamido)benzoic acid | 5-Bromoanthranilic acid | 2-Bromobenzoyl chloride | Dibromo analog |

| 5-Chloro-2-(2-chlorobenzamido)benzoic acid | 5-Chloroanthranilic acid | 2-Chlorobenzoyl chloride | Dichloro analog |

| 5-Fluoro-2-(2-fluorobenzamido)benzoic acid | 5-Fluoroanthranilic acid | 2-Fluorobenzoyl chloride | Difluoro analog |

| 5-Iodo-2-(4-chlorobenzamido)benzoic acid | 5-Iodoanthranilic acid | 4-Chlorobenzoyl chloride | Mixed Iodo/Chloro analog |

| 4-Chloro-2-(2-iodobenzamido)benzoic acid | 4-Chloroanthranilic acid | 2-Iodobenzoyl chloride | Positional Isomer/Mixed Halogen |

Alternatively, N-substituted anthranilic acid derivatives can serve as starting materials. For example, the synthesis of 2-(N-benzyl) amino benzoic acid has been reported via the ring opening of N-benzyl isatoic anhydride (B1165640), which could then be acylated to produce an N-benzyl-N-aroyl derivative. researchgate.net Studies on related compounds have also explored the synthesis of various N-substituted anthranilic acid derivatives, which serve as versatile precursors for more complex structures. ijddr.innih.gov These approaches allow for the introduction of groups like methyl, ethyl, or benzyl (B1604629) onto the amide nitrogen, providing a means to probe the steric and electronic effects of this position.

The carboxylic acid group is a primary site for modification, offering a route to derivatives such as esters, amides, and hydrazides with altered solubility, polarity, and reactivity.

Esterification: Esters are commonly prepared by reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (Fischer esterification). This reaction converts the polar carboxylic acid into a less polar ester, which can significantly alter the compound's pharmacokinetic properties. Studies on related N-phenylanthranilic acids have demonstrated the synthesis of various ester derivatives. researchgate.net

Amide Formation: The synthesis of amides from the carboxylic acid group first requires activation, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. This method allows for the introduction of a wide array of substituents, creating a library of carboxamide derivatives. The synthesis of N-aroyl-substituted haloanthranilic acid amides and hydrazides has been successfully demonstrated through similar activation and coupling methods. researchgate.net

Table 2: Derivatives of the Carboxylic Acid Group

| Derivative Type | Reagent | Functional Group Formed | Potential Property Change |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH) / Acid Catalyst | -COOCH₃ | Increased lipophilicity, loss of acidic proton |

| Ethyl Ester | Ethanol (B145695) (C₂H₅OH) / Acid Catalyst | -COOCH₂CH₃ | Further increased lipophilicity |

| Primary Amide | 1. SOCl₂ 2. Ammonia (NH₃) | -CONH₂ | Increased H-bonding capacity, neutral |

| N-Methyl Amide | 1. SOCl₂ 2. Methylamine (CH₃NH₂) | -CONHCH₃ | Maintains H-bond donor, increased steric bulk |

| N,N-Dimethyl Amide | 1. SOCl₂ 2. Dimethylamine ((CH₃)₂NH) | -CON(CH₃)₂ | Loss of H-bond donor, increased polarity |

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SAR) studies investigate how systematic structural changes affect the chemical behavior of the molecule. For derivatives of this compound, these studies focus on the electronic effects of substituents, steric influences, and intramolecular interactions.

The nature and position of halogen atoms are paramount. The high electronegativity of fluorine compared to the larger, more polarizable iodine can drastically alter the acidity of the carboxylic acid (pKa) and the electron density of the aromatic rings. These changes, in turn, affect the molecule's interaction with other chemical species and its reactivity in further chemical transformations. SAR studies on N-phenyl anthranilic acid analogs have shown that even minor changes in substitution can lead to significant differences in biological activity, highlighting the sensitivity of the scaffold to structural modifications. researchgate.netnih.gov

Synthesis of Isomers and Positional Analogs

The synthesis of isomers and positional analogs is essential for understanding the importance of substituent placement on the compound's properties. For this compound, this involves preparing analogs where the iodine atoms are located at different positions on either of the two aromatic rings.

The synthetic approach remains the same—amidation of an anthranilic acid derivative with a benzoyl chloride derivative. By choosing isomeric starting materials, a wide range of positional analogs can be created. For example, using 3-iodo- or 4-iodoanthranilic acid instead of 5-iodoanthranilic acid will shift the position of the halogen on the first ring. Similarly, using 3-iodobenzoyl chloride or 4-iodobenzoyl chloride will reposition the halogen on the second ring. The synthesis of various N-aryl anthranilic acid derivatives has been achieved using differently substituted anilines and o-chlorobenzoic acid, demonstrating the robustness of this approach for generating positional isomers. ijpsonline.com

Table 3: Examples of Positional Isomers and Required Precursors

| Isomer Name | Anthranilic Acid Precursor | Benzoyl Chloride Precursor |

|---|---|---|

| 4-Iodo-2-(2-iodobenzamido)benzoic acid | 4-Iodoanthranilic acid | 2-Iodobenzoyl chloride |

| 3-Iodo-2-(2-iodobenzamido)benzoic acid | 3-Iodoanthranilic acid | 2-Iodobenzoyl chloride |

| 5-Iodo-2-(3-iodobenzamido)benzoic acid | 5-Iodoanthranilic acid | 3-Iodobenzoyl chloride |

| 5-Iodo-2-(4-iodobenzamido)benzoic acid | 5-Iodoanthranilic acid | 4-Iodobenzoyl chloride |

| 4-Iodo-2-(4-iodobenzamido)benzoic acid | 4-Iodoanthranilic acid | 4-Iodobenzoyl chloride |

Lack of Publicly Available Research Data on "this compound" Precludes Detailed Analysis of Its Applications

The structure of "this compound" suggests it could theoretically be synthesized. A plausible route might involve the acylation of 5-iodoanthranilic acid (2-amino-5-iodobenzoic acid) with 2-iodobenzoyl chloride. This type of reaction, an amide bond formation between an amine and an acyl chloride, is a fundamental transformation in organic synthesis. Another potential method could be a copper-catalyzed Ullmann condensation, which is used to form carbon-nitrogen bonds. wikipedia.org

While the synthesis of related iodo-substituted benzoic acid derivatives is well-documented in the scientific literature, no specific methodologies or characterization data were found for the title compound. For instance, methods for producing 2-amino-5-iodobenzoic acid and 5-iodo-2-methylbenzoic acid are described in various patents and publications. chemicalbook.comgoogle.comgoogleapis.comgoogle.com However, the subsequent coupling to form the specific di-iodinated benzamido structure is not reported.

Given the absence of primary literature on "this compound," it is not possible to provide factual information on its specific applications as outlined. Therefore, the following sections cannot be addressed with scientifically verified content:

Applications As a Synthon or Reagent in Organic Synthesis

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical methods, rooted in the principles of quantum mechanics, are central to understanding the fundamental electronic properties of molecules.

A foundational step in the computational analysis of 5-Iodo-2-(2-iodobenzamido)benzoic acid would involve the calculation of its electronic structure. This would reveal the distribution of electrons within the molecule and provide a basis for understanding its chemical bonding and reactivity. Techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density, offering a detailed picture of atomic charges, bond orders, and the nature of intramolecular interactions, such as potential hydrogen bonds or halogen bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org By calculating the energies and visualizing the spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to chemical transformation.

| Parameter | Description | Potential Insights for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

The three-dimensional structure of this compound is crucial to its function and interactions. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify its most stable conformations. This is typically achieved by rotating the single bonds and calculating the energy of each resulting structure. Energy minimization calculations, using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would then be employed to locate the global and local energy minima, providing the geometries of the most likely observable conformers.

Quantum chemistry can predict various spectroscopic properties with a high degree of accuracy. For this compound, theoretical calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies. These predicted spectra can be invaluable for interpreting experimental data, aiding in the structural confirmation of the synthesized compound.

| Spectroscopic Parameter | Computational Method | Information Gained |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT. | Prediction of ¹H and ¹³C chemical shifts to aid in spectral assignment. |

| IR Frequencies | Calculation of vibrational frequencies at the optimized geometry. | Prediction of the positions of characteristic IR absorption bands (e.g., C=O, N-H, O-H stretches). |

Molecular Dynamics Simulations for Solution-State Behavior

While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent environment. By simulating the movements of the molecule and surrounding solvent molecules over time, MD can reveal information about its solvation, conformational flexibility in solution, and the dynamics of intramolecular and intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods could be used to explore potential reaction pathways, for example, in its synthesis or subsequent chemical transformations. By locating the transition state structures and calculating the activation energies, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics, providing insights that can be used to optimize reaction conditions.

Study of Intramolecular and Intermolecular Non-Covalent Interactions

Computational and theoretical studies are pivotal in elucidating the complex network of non-covalent interactions that govern the supramolecular chemistry of molecules like this compound. While specific computational studies on this exact molecule are not extensively documented in the public domain, a thorough analysis can be constructed based on its functional groups and data from analogous structures. The presence of two iodine atoms, an amide linkage, a carboxylic acid moiety, and two phenyl rings suggests a rich landscape of intramolecular and intermolecular non-covalent forces, including halogen bonds, hydrogen bonds, and π-interactions.

Intramolecular Interactions: The specific arrangement of functional groups in this compound allows for several potential intramolecular interactions that can influence its conformational preference. The proximity of the amide and carboxylic acid groups can facilitate the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid, or vice-versa. Furthermore, an intramolecular halogen bond, a type of non-covalent interaction involving an electrophilic region on the halogen atom (known as a σ-hole), could potentially form between one of the iodine atoms and a nearby oxygen atom of the carboxyl or amide group. beilstein-journals.org Such interactions are known to stabilize specific conformations in other ortho-substituted iodoarenes. acs.org

Intermolecular Interactions: The crystal packing and bulk properties of this compound are expected to be heavily influenced by a variety of intermolecular non-covalent interactions.

Hydrogen Bonding: The molecule possesses classic hydrogen bond donors (the carboxylic acid O-H and the amide N-H) and acceptors (the carbonyl oxygens and the carboxylic acid hydroxyl oxygen). This facilitates the formation of robust intermolecular hydrogen bonds. It is highly probable that the carboxylic acid moieties form strong O-H···O hydrogen-bonded dimers, a common and highly stable motif in the solid state of carboxylic acids. Additionally, the amide groups can form N-H···O hydrogen bonds, creating chains or sheets that further stabilize the crystal structure.

The interplay of these varied non-covalent interactions dictates the molecular conformation and the supramolecular assembly in the solid state. Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (AIM), and Hirshfeld surface analysis are instrumental in quantifying the strength and nature of these interactions. mdpi.comresearchgate.net

Data Tables

The following tables provide an overview of the potential non-covalent interactions and typical parameters observed in computationally and crystallographically studied iodo-aromatic compounds, which serve as a model for understanding this compound.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor | Nature |

| Intramolecular | |||

| Hydrogen Bond | Amide N-H | Carboxyl C=O | Stabilizing |